molecular formula C13H10N4O2 B3071437 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-62-5

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071437
CAS No.: 1011396-62-5
M. Wt: 254.24 g/mol
InChI Key: XXBXVBMXYIUBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ( 1011396-62-5) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. With a molecular formula of C13H10N4O2 and a molecular weight of 254.24 g/mol, this compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest due to its structural resemblance to purine bases found in natural nucleic acids . The core 1H-pyrazolo[3,4-b]pyridine structure is a privileged scaffold in biomedical research, with over 300,000 described derivatives cited in thousands of scientific references and patents . This broad utility stems from the molecule's ability to interact with various biological targets. Researchers have extensively explored this chemotype for developing tyrosine kinase inhibitors (TKI) . The specific substitution pattern of this compound—featuring a methyl group at the N1 position and a carboxylic acid at C4—is a common and stable configuration that allows for further synthetic modification, making it a versatile intermediate for constructing more complex molecules . The pyridin-3-yl group at the C6 position introduces an additional nitrogen-containing heterocycle, which can be critical for molecular recognition and binding interactions in drug design. Applications: This compound is primarily used as a key synthetic intermediate. The carboxylic acid functional group provides a handle for further derivatization, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies, library synthesis, and the development of potential pharmacologically active agents . Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXVBMXYIUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core . The methylation of the resulting compound can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₉H₁₄N₄O₂
  • Molecular Weight : 330.35 g/mol
  • CAS Registry Number : 1011397-14-0 .

Biological Relevance: This compound belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, a class of heterocyclic compounds with diverse pharmacological activities. It was identified as a selective peroxisome proliferator–activated receptor alpha (PPARα) agonist through high-throughput screening . Notably, its half-maximal effective concentration (EC₅₀) is lower than that of fenofibrate, a clinically used PPARα agonist, indicating superior potency in transcriptional activation .

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is highly versatile, with substitutions at positions 1, 3, and 6 modulating biological activity, pharmacokinetics (PK), and selectivity. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Comparisons
Compound Name & Reference Substituents (Positions) Biological Target/Activity Key Data
Target Compound 1-Methyl, 6-(pyridin-3-yl) PPARα agonist EC₅₀ < fenofibrate; reduces plasma triglycerides in vivo
1-Butyl-6-cyclopropyl-3-methyl derivative 1-Butyl, 6-cyclopropyl, 3-methyl N/A (synthetic intermediate) Mol. formula: C₁₇H₂₁N₃O₂; MW 313.37
6-Phenyl-1-(pyridin-4-ylmethyl) derivative 1-(Pyridin-4-ylmethyl), 6-phenyl BasE enzyme inhibitor (A. baumannii) KD = 78 nM
1-Cyclopentyl-3-methyl-6-thien-2-yl derivative 1-Cyclopentyl, 3-methyl, 6-thien-2-yl N/A (structural analog) Mol. formula: C₁₅H₁₅N₃O₂S; MW 317.37
1-Ethyl-3-methyl-6-(4-methylphenyl) derivative 1-Ethyl, 3-methyl, 6-(4-methylphenyl) N/A (bioactive scaffold) Mol. formula: C₁₇H₁₇N₃O₂; MW 313.33
Key Observations

Substituent Impact on Target Selectivity: The pyridin-3-yl group at position 6 in the target compound is critical for PPARα activation, as evidenced by its superior transcriptional activity compared to fenofibrate . In contrast, the 6-phenyl derivative () inhibits BasE, an adenylating enzyme in bacterial siderophore biosynthesis, highlighting the scaffold's adaptability to diverse targets .

Pharmacokinetic Considerations: Polar substituents (e.g., pyridinylmethyl in ) may improve solubility but reduce membrane permeability .

Potency and Efficacy: The target compound reduces plasma triglyceride levels in high-fructose-fed rats with efficacy comparable to fenofibrate but at lower doses .

Biological Activity

1-Methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates both pyrazole and pyridine moieties, which contribute to its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound's structure can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Structural Features:

  • Pyrazolo Core: The pyrazolo[3,4-b]pyridine framework.
  • Pyridine Ring: A pyridine substituent at the 6-position.
  • Carboxylic Acid Group: Present at the 4-position, enhancing its solubility and biological interactions.

Research indicates that this compound acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a crucial transcription factor involved in fatty acid metabolism. The compound binds to the ligand-binding domain of PPARα, forming a hydrogen-bond network essential for receptor activation. This interaction is pivotal for developing therapies targeting dyslipidemia .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, its derivatives have been tested against human cancer cells with significant growth inhibition observed:

Cell Line IC50 (µM) Notes
MCF-75.85Comparable to standard drugs like 5-Fluorouracil
A5493.0Most potent among tested derivatives

These findings suggest that modifications to the core structure can enhance its anticancer efficacy .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Inhibition assays showed that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs .

Case Studies

  • PPARα Activation Study:
    A structural analysis revealed that this compound forms a unique binding mode with PPARα, distinct from traditional fibrates. This specificity may lead to fewer side effects and improved therapeutic outcomes in treating metabolic disorders .
  • Anticancer Efficacy Assessment:
    In vitro studies involving multiple cancer cell lines indicated that this compound effectively inhibits cell growth through apoptosis induction mechanisms. Flow cytometry analyses demonstrated a significant increase in apoptotic cells when treated with the compound .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

A general approach involves cyclocondensation of 5-aminopyrazole derivatives with appropriate aromatic aldehydes or ketones. For example, equimolar amounts of 5-aminopyrazole and a pyridinyl-substituted carbonyl compound can be heated under reflux in a polar solvent (e.g., ethanol or DMF) with catalytic acid or base. Post-reaction purification via column chromatography or recrystallization is typical. Variations in substituents on the pyridine or pyrazole rings may require optimization of reaction time, temperature, or catalysts .

Q. How is the structural characterization of this compound typically performed?

Characterization relies on a combination of spectroscopic and analytical methods:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks (e.g., pyridinyl protons at δ 8.5–9.0 ppm and pyrazole methyl groups at δ 2.5–3.0 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for unambiguous confirmation of the bicyclic core and substituent orientations, as demonstrated for related pyrazolo[3,4-b]pyridines .

Q. What methods are used to assess solubility and formulation stability?

Solubility is evaluated in solvents like DMSO, water, or PBS via HPLC-UV quantification. Stability under physiological conditions (e.g., pH 7.4, 37°C) is monitored over 24–72 hours using LC-MS to detect degradation products. For formulation, co-solvents (e.g., cyclodextrins) or nanoencapsulation may enhance bioavailability .

Q. How can computational modeling aid in understanding its molecular interactions?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. Molecular docking studies with software like AutoDock Vina can model interactions with enzymes such as mTOR or kinases, guiding rational design .

Q. What are the recommended storage conditions to maintain compound integrity?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilization or desiccant use prevents hydrolysis of the carboxylic acid group. Regular purity checks via HPLC (>95% threshold) are advised .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up production?

Yield improvements may involve:

  • Microwave-assisted synthesis to reduce reaction time and byproducts.
  • Catalyst screening (e.g., Pd/C for cross-couplings or Lewis acids for cyclization).
  • Solvent optimization (e.g., switching from ethanol to DMF for higher dielectric constant). Evidence from analogous pyrazolo[3,4-b]pyridines shows yields >80% with Pd-mediated couplings .

Q. What in vitro assays are recommended for evaluating anti-proliferative activity?

  • MTT assay to measure IC50 values in cancer cell lines (e.g., prostate or breast cancer).
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Western blotting to quantify autophagy markers (LC3-II) or mTOR/p70S6K pathway inhibition, as seen in structurally related compounds .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

Systematically modify substituents at positions 1 (methyl), 6 (pyridinyl), and 4 (carboxylic acid). For example:

  • Replace the pyridinyl group with other aryl rings (e.g., phenyl, fluorophenyl) to assess steric effects.
  • Substitute the carboxylic acid with esters or amides to modulate lipophilicity. Compare bioactivity data (e.g., IC50, logP) in a table format, as done for pyrazolo[3,4-b]pyridine libraries .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC50 values) may arise from:

  • Cell line heterogeneity : Validate activity across multiple lines (e.g., PC3 vs. LNCaP for prostate cancer).
  • Assay conditions : Standardize incubation time, serum concentration, and control compounds.
  • Compound purity : Re-evaluate via HPLC and NMR if impurities >5% are detected .

Q. What structural modifications improve ADME properties?

  • Ester prodrugs : Mask the carboxylic acid to enhance oral absorption (e.g., ethyl ester derivatives).
  • Piperidine or piperazine substitutions : Improve blood-brain barrier penetration for CNS targets.
  • Deuterated analogs : Extend half-life by reducing metabolic clearance, as seen in related bicyclic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.